Valsartan
Valsartan
Valsartan is an orally active nonpeptide triazole-derived antagonist of angiotensin (AT) II with antihypertensive properties. Valsartan selectively and competitively blocks the binding of angiotensin II to the AT1 subtype receptor in vascular smooth muscle and the adrenal gland, preventing AT II-mediated vasoconstriction, aldosterone synthesis and secretion, and renal reabsorption of sodium, and resulting in vasodilation, increased excretion of sodium and water, a reduction in plasma volume, and a reduction in blood pressure.
Valsartan is an angiotensin II receptor blocker used alone or in combination with other agents to treat hypertension and reduce cardiovascular mortality after myocardial infarction. Valsartan is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury.
Valsartan, also known as diovan or vals, belongs to the class of organic compounds known as valine and derivatives. Valine and derivatives are compounds containing valine or a derivative thereof resulting from reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Valsartan exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Valsartan has been detected in multiple biofluids, such as urine and blood. Within the cell, valsartan is primarily located in the membrane (predicted from logP). In humans, valsartan is involved in the valsartan action pathway.
Valsartan is an angiotensin II receptor blocker used alone or in combination with other agents to treat hypertension and reduce cardiovascular mortality after myocardial infarction. Valsartan is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury.
Valsartan, also known as diovan or vals, belongs to the class of organic compounds known as valine and derivatives. Valine and derivatives are compounds containing valine or a derivative thereof resulting from reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Valsartan exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Valsartan has been detected in multiple biofluids, such as urine and blood. Within the cell, valsartan is primarily located in the membrane (predicted from logP). In humans, valsartan is involved in the valsartan action pathway.
Brand Name:
Vulcanchem
CAS No.:
137863-60-6
VCID:
VC0143634
InChI:
InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m0/s1
SMILES:
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O
Molecular Formula:
C24H29N5O3
Molecular Weight:
435.5 g/mol
Valsartan
CAS No.: 137863-60-6
Main Products
VCID: VC0143634
Molecular Formula: C24H29N5O3
Molecular Weight: 435.5 g/mol
CAS No. | 137863-60-6 |
---|---|
Product Name | Valsartan |
Molecular Formula | C24H29N5O3 |
Molecular Weight | 435.5 g/mol |
IUPAC Name | (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid |
Standard InChI | InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m0/s1 |
Standard InChIKey | ACWBQPMHZXGDFX-QFIPXVFZSA-N |
Isomeric SMILES | CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O |
SMILES | CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O |
Canonical SMILES | CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O |
Boiling Point | 83-88 |
Colorform | White to practically white fine powder Crystals from diisopropyl ethe |
Melting Point | 116-117 °C 116-117°C |
Physical Description | Solid |
Description | Valsartan is an orally active nonpeptide triazole-derived antagonist of angiotensin (AT) II with antihypertensive properties. Valsartan selectively and competitively blocks the binding of angiotensin II to the AT1 subtype receptor in vascular smooth muscle and the adrenal gland, preventing AT II-mediated vasoconstriction, aldosterone synthesis and secretion, and renal reabsorption of sodium, and resulting in vasodilation, increased excretion of sodium and water, a reduction in plasma volume, and a reduction in blood pressure. Valsartan is an angiotensin II receptor blocker used alone or in combination with other agents to treat hypertension and reduce cardiovascular mortality after myocardial infarction. Valsartan is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury. Valsartan, also known as diovan or vals, belongs to the class of organic compounds known as valine and derivatives. Valine and derivatives are compounds containing valine or a derivative thereof resulting from reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Valsartan exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Valsartan has been detected in multiple biofluids, such as urine and blood. Within the cell, valsartan is primarily located in the membrane (predicted from logP). In humans, valsartan is involved in the valsartan action pathway. |
Shelf Life | Stable under recommended storage conditions. |
Solubility | soluble in ethanol, DMSO, and dimethyl formamide at 30 mg/mL In water, 1.406 mg/L at 25 °C (est) Soluble in ethanol and methanol 2.34e-02 g/L |
Synonyms | 48933, CGP CGP 48933 Diovan Kalpress Miten N-valeryl-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)valine Nisis Provas Tareg Vals valsartan |
Vapor Pressure | 8.18X10-16 mm Hg at 25 °C (est) |
PubChem Compound | 60846 |
Last Modified | Nov 11 2021 |
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